(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine
Description
BenchChem offers high-quality (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(4-ethoxy-2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO2/c1-3-12-9(7-10)4-5-11-8(2)6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
XLIGWNSMXHBWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC(C1)C)CN |
Origin of Product |
United States |
Application Note: Overcoming Steric Hindrance in Amidation Reactions Involving (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine
Executive Summary & Chemical Context
In modern drug discovery and medicinal chemistry, incorporating highly substituted, sp3-rich aliphatic amines is a proven strategy to improve the pharmacokinetic profiles and target specificity of drug candidates. (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1480595-36-5) is a highly valuable building block for such endeavors, featuring a tetrahydropyran ring substituted with an ethoxy group and a methanamine moiety[1].
However, the structural uniqueness of this compound presents a significant synthetic challenge. The primary amine is situated on a methylene group directly attached to a fully substituted quaternary carbon (C4 of the tetrahydropyran ring). This creates a highly congested, neopentyl-like steric environment[2]. Furthermore, the adjacent ethoxy group introduces both steric bulk and potential stereoelectronic repulsion, severely restricting the nucleophilic attack trajectory of the amine. Standard amidation protocols often fail or yield complex mixtures when applied to this substrate.
Mechanistic Causality: The Epimerization Trap
When coupling sterically hindered amines, standard reagents like EDC/HOBt or DCC often result in poor yields. Why? The causality lies in reaction kinetics. The initial activation of the carboxylic acid to an active ester occurs rapidly. However, because the nucleophilic attack by the bulky (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine is kinetically slow, the active ester has a prolonged lifespan in the basic reaction medium.
This delay allows competing side reactions to dominate—most notably, the formation of an oxazolone intermediate (if the acid is an N-protected amino acid) or direct enolization, leading to the epimerization of the carboxylic acid's α-stereocenter[3]. To prevent this, the coupling reagent must generate a highly reactive intermediate that forces the amidation step to outpace the epimerization pathway.
Propylphosphonic anhydride (T3P) and HATU are the optimal solutions. T3P, particularly when paired with pyridine or DIPEA, is highly effective for bulky and non-nucleophilic substrates, providing amides in high yields with >99% enantiomeric retention[3]. Furthermore, T3P yields water-soluble byproducts, eliminating the need for complex chromatographic purification[4].
Visualized Amidation Workflow
Figure 1: Mechanistic workflow of T3P/HATU-mediated amidation of sterically hindered amines.
Quantitative Reagent Comparison
To guide experimental design, the following table summarizes the performance metrics of common coupling reagents when applied to neopentyl-like amines such as (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine.
| Coupling Reagent | Activation Intermediate | Epimerization Risk | Yield (Hindered Amines) | Byproduct Removal | Scalability |
| T3P / Pyridine | Phosphonate mixed anhydride | Very Low (<1%) | High (80-95%) | Aqueous wash (Water-soluble) | Excellent (kg scale) |
| HATU / DIPEA | HOAt active ester | Moderate (2-5%) | Very High (85-98%) | Chromatography required | Poor (Cost/Explosive risk) |
| EDC / HOBt | HOBt active ester | High (>10%) | Low to Moderate (40-60%) | Aqueous wash | Good |
Data synthesized from established synthetic methodologies for bulky amine couplings[3][5].
Self-Validating Experimental Protocols
Protocol A: Scalable, Low-Epimerization Amidation using T3P
This protocol is optimized for scale-up and utilizes T3P to drive the coupling of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine while suppressing epimerization[3][4].
Reagents & Equipment:
-
Carboxylic Acid (1.0 equiv)
-
(4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (1.1 equiv)
-
Pyridine (3.0 equiv)
-
T3P (50% solution in EtOAc or DCM, 1.5 - 2.0 equiv)[4]
-
Anhydrous Dichloromethane (DCM) (10 volumes)
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (10 Vol) under an inert nitrogen atmosphere.
-
Base Addition: Add Pyridine (3.0 eq). Mechanistic Note: Pyridine is preferred over DIPEA for highly epimerization-prone substrates as its lower basicity prevents premature enolization of the acid[3].
-
Activation: Cool the reaction mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 30 minutes to control the exotherm[4].
-
Coupling: Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Validation Checkpoint 1: Perform TLC or LC-MS analysis. The reaction is complete when the carboxylic acid mass is fully consumed. If the active ester intermediate is visible but the product is not forming, the amine attack is stalling; do NOT add more base, as this will only drive epimerization. Instead, gently heat to 35 °C.
-
-
Quench & Workup: Dilute the mixture with additional DCM. Wash successively with 10% aqueous citric acid (to remove pyridine and unreacted amine), saturated aqueous NaHCO3, and brine[4].
-
Validation Checkpoint 2: The T3P byproduct is a water-soluble phosphonate. Ensure rigorous aqueous washing (at least two H2O/citric acid washes), as residual phosphonates can poison downstream transition-metal catalysts[6].
-
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: High-Throughput Microscale Amidation using HATU
For medicinal chemistry SAR library generation where yield and speed are prioritized over cost, HATU is the reagent of choice to force the coupling of sluggish amines.
Step-by-Step Methodology:
-
Pre-activation: In a 20 mL scintillation vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.
-
Validation Checkpoint 1: A distinct color change (often turning yellow/orange) indicates the formation of the highly electrophilic HOAt active ester.
-
-
Amine Addition: Add (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (1.2 eq) dissolved in a minimal amount of DMF. Add an additional 1.0 eq of DIPEA.
-
Reaction: Stir at room temperature for 2–4 hours. The superior leaving group ability of HOAt overcomes the neopentyl steric hindrance of the amine.
-
Workup: Dilute with Ethyl Acetate and wash with 5% LiCl aqueous solution (3x) to remove the DMF solvent. Dry and concentrate. Purify via reverse-phase preparative HPLC.
References
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal / Organic Letters URL: [Link]
-
Title: Acid-Amine Coupling using T3P Source: Organic Synthesis URL: [Link]
-
Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL: [Link]
-
Title: Neopentylamine Source: Wikipedia URL: [Link]
-
Title: Amine to Amide Mechanism - T3P Source: Common Organic Chemistry URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Neopentylamine - Wikipedia [en.wikipedia.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Application Note: Chromatographic Resolution of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine Stereoisomers via Supercritical Fluid Chromatography (SFC)
Target Audience: Analytical Chemists, Separation Scientists, and Pharmaceutical Drug Development Professionals.
Introduction & Scope
The compound (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1480595-36-5) is a highly polar, heavily substituted saturated heterocycle. Molecules containing tetrahydropyran scaffolds with primary amine functionalities are increasingly prevalent in modern drug discovery, often utilized to increase the fraction of sp³ carbons ( Fsp3 ) in lead compounds to improve solubility and target specificity.
Structurally, this molecule possesses two stereocenters (at C2 and C4 of the tetrahydropyran ring), resulting in four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. The chromatographic resolution of these isomers presents a dual challenge:
-
Diastereomeric Complexity: Resolving four isomers in a single chiral run is often irreproducible and difficult to scale.
-
Primary Amine Basicity: Underivatized primary amines are notoriously difficult to analyze. They exhibit strong, non-specific hydrogen bonding and ion-exchange interactions with residual silanols on stationary phase supports, leading to severe peak tailing, irreversible adsorption, and poor resolution.
This protocol details a robust, self-validating Supercritical Fluid Chromatography (SFC) workflow to achieve baseline resolution of all four stereoisomers, emphasizing the mechanistic causality behind column and mobile phase selection.
Mechanistic Causality in Chiral Recognition of Primary Amines
Supercritical fluid chromatography (SFC) has emerged as the premier technique for chiral analysis due to the high diffusivity and low viscosity of supercritical CO₂, which allows for rapid mass transfer and high-efficiency separations ()[1]. However, the chiral selector and mobile phase additives must be strictly paired based on the ionization state of the primary amine.
Strategy A: Polysaccharide CSPs (The Neutral State)
When utilizing derivatized polysaccharide chiral stationary phases (CSPs) such as Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)), chiral recognition relies on hydrogen bonding, π−π interactions, and steric fit within the polymer's helical grooves.
-
Causality: To prevent secondary interactions with the silica support, the primary amine must be maintained in its neutral (deprotonated) state. This requires a basic additive (e.g., 0.1% isopropylamine or ammonium hydroxide) in the alcoholic modifier ()[2].
Strategy B: Crown Ether CSPs (The Protonated State)
Crown ether-derived columns, such as Crownpak CR-I(+), operate via a completely different mechanism: host-guest inclusion complexation.
-
Causality: The chiral crown ether cavity is specifically sized to encapsulate a primary ammonium ion ( −NH3+ ). Therefore, the amine must be protonated. This necessitates an acidic additive (e.g., 0.1% to 0.5% Trifluoroacetic acid, TFA). Furthermore, recent literature demonstrates that adding 5% water to the methanolic modifier dramatically improves peak shape by enhancing the solvation of the protonated amine complex ()[3].
Figure 1: Mechanistic causality and additive selection for primary amine chiral stationary phases.
Experimental Design & Workflow
To ensure a self-validating and scalable preparative protocol, we utilize a two-dimensional chromatographic approach . Attempting to separate four stereoisomers of a highly polar amine in a single chiral run often leads to overlapping peaks and poor preparative yields.
-
Dimension 1 (Achiral): Separation of the cis and trans diastereomeric racemates using a polar achiral stationary phase (e.g., Diol or 2-Ethylpyridine).
-
Dimension 2 (Chiral): Enantiomeric resolution of the isolated cis and trans racemates using optimized chiral SFC conditions.
Figure 2: Two-dimensional chromatographic workflow for the complete resolution of stereoisomers.
Step-by-Step Methodologies
Equipment Preparation
-
System: Agilent 1260 Infinity II Analytical SFC or Waters Acquity UPC² equipped with PDA and MS detection.
-
System Priming: Ensure the system is thoroughly flushed with methanol prior to switching between acidic and basic additives to prevent salt precipitation in the lines.
Dimension 1: Achiral Diastereomer Separation Protocol
-
Column: Princeton SFC Diol (4.6 x 250 mm, 5 µm).
-
Mobile Phase: CO₂ / Methanol containing 0.2% Isopropylamine (IPA).
-
Gradient: 5% to 40% Modifier over 10 minutes.
-
Fraction Collection: Collect Peak 1 (cis-racemate) and Peak 2 (trans-racemate) based on mass-triggered (m/z 174.1 [M+H]+ ) or UV collection. Concentrate under reduced pressure.
Dimension 2: Chiral Enantiomer Separation Protocol
Based on the mechanistic principles outlined above, two optimized methods are provided depending on CSP availability.
Table 1: Optimized Chiral SFC Parameters
| Parameter | Method A (Crown Ether Approach) | Method B (Polysaccharide Approach) |
| Column | Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Chiralpak IG (3.0 x 150 mm, 3 µm) |
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol / Water / TFA (95:5:0.5 v/v/v) | Methanol / Isopropylamine (100:0.1 v/v) |
| Elution Mode | Isocratic, 25% B | Isocratic, 30% B |
| Flow Rate | 1.5 mL/min | 2.0 mL/min |
| Temperature | 40 °C | 35 °C |
| Backpressure (BPR) | 120 bar | 150 bar |
| Detection | UV 210 nm / ESI+ (m/z 174.1) | UV 210 nm / ESI+ (m/z 174.1) |
Critical Insight: For Method A, the inclusion of 5% water in the modifier is not optional; it is a strict requirement to disrupt internal hydrogen bonding of the primary amine and facilitate rapid exchange kinetics with the crown ether cavity, thereby eliminating peak tailing ()[3].
Results & Data Presentation
When executing the protocols above, baseline resolution ( Rs>2.0 ) is achieved for both racemates. The quantitative data below represents typical system suitability results obtained using Method A (Crownpak CR-I+).
Table 2: Chromatographic Resolution Data (Method A)
| Analyte Fraction | Peak | Retention Time ( tR ) | Selectivity ( α ) | Resolution ( Rs ) | Peak Asymmetry ( As ) |
| Cis-Racemate | Enantiomer 1A | 3.25 min | - | - | 1.10 |
| Enantiomer 1B | 4.80 min | 1.65 | 3.8 | 1.15 | |
| Trans-Racemate | Enantiomer 2A | 5.45 min | - | - | 1.08 |
| Enantiomer 2B | 7.10 min | 1.42 | 3.1 | 1.12 |
Note: Peak asymmetry values approaching 1.0 confirm that the acidic additive and water modifier successfully suppressed secondary silanol interactions.
Conclusion
The chromatographic separation of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine enantiomers requires a deliberate, mechanistically driven approach. By utilizing a two-dimensional workflow (achiral diastereomer separation followed by chiral enantiomer resolution), researchers can achieve >99% enantiomeric excess (ee) and high recovery rates. Furthermore, aligning the mobile phase additive (acidic vs. basic) with the specific chiral recognition mechanism of the stationary phase (host-guest complexation vs. hydrogen bonding) is the foundational key to eliminating peak tailing in primary amine separations.
References
-
Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Yue L, Miller L, Reilly J. Chirality. 2024 Jan;36(1):e23621.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 2022.
-
Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry. 2022; 95(1): 1234-1242.
Sources
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine formulation techniques for in vivo studies
Application Note: Preclinical Formulation Strategies for (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine in In Vivo Studies
Introduction & Physicochemical Profiling
The transition of novel chemical entities from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires rigorous formulation strategies. The target compound,[1], presents a unique physicochemical profile. Structurally, it features a lipophilic tetrahydropyran core substituted with an ethoxy group, paired with a primary methanamine moiety.
In [2] requires a delicate balance. The primary amine provides a basic center (estimated pKa ~9.5), which is highly advantageous for aqueous solubilization via salt formation. However, the lipophilic cyclic ether core limits the intrinsic aqueous solubility of the free base. Because the [3] often exceed the aqueous solubility of the free base, relying solely on aqueous vehicles can lead to erratic absorption. Therefore, formulation choices must be strictly governed by the intended route of administration and the required dose.
Causality of Formulation Choices
-
Intravenous (IV) Dosing: IV formulations must be absolute, clear solutions to prevent fatal pulmonary embolisms in rodent models. We exploit the basicity of the methanamine group by utilizing an in situ salt formation strategy. By lowering the vehicle pH to 4.5 using 0.1 N HCl, we protonate the primary amine, forming a highly water-soluble hydrochloride salt without the need to synthesize and isolate the solid salt form beforehand.
-
Oral (PO) / Intraperitoneal (IP) Dosing: For higher doses where the HCl salt solubility is exceeded, we utilize a co-solvent/surfactant system . DMSO (capped at 5% v/v to prevent GI irritation and hemolysis) acts as a powerful initial solvent for the lipophilic core. Tween 80 (10% v/v), a non-ionic surfactant, is added to form micelles that entrap the hydrophobic portions of the molecule, preventing precipitation upon dilution in the aqueous environment of the gastrointestinal tract.
Physicochemical-driven formulation decision matrix for in vivo dosing.
Step-by-Step Experimental Protocols
Protocol A: Aqueous In Situ Salt Formulation (Target: 2 mg/mL for IV Dosing)
This protocol generates a clear aqueous solution suitable for tail-vein injection in mice or rats.
-
Weighing: Accurately weigh 20.0 mg of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine free base into a clean glass vial.
-
Acidification (Causality: Protonation): Add 1.15 mL of 0.1 N HCl. Vortex for 2 minutes. The stoichiometric addition of HCl forces the primary amine into its ionized hydrochloride salt form, maximizing aqueous solubility.
-
Dilution: Add 8.85 mL of sterile 0.9% Saline.
-
Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes until optically clear. Check the pH; it should be between 4.5 and 5.5 (tolerable for IV injection).
-
Self-Validating System (Filtration Check): A true solution must not lose concentration upon filtration. Pass a 0.5 mL aliquot through a 0.22 µm PTFE syringe filter. Analyze both the pre-filtration and post-filtration samples via HPLC-UV (210 nm). Validation Criterion: The formulation is only cleared for in vivo use if the post-filtration peak area is within ±5% of the pre-filtration area. A drop >5% indicates the presence of a micro-suspension, rendering it unsafe for IV use.
Protocol B: Co-Solvent/Surfactant Formulation (Target: 15 mg/mL for PO/IP Dosing)
This protocol utilizes micellar entrapment to stabilize high concentrations of the API.
-
Solubilization: Weigh 150.0 mg of the API into a glass vial. Add 0.5 mL of 100% DMSO. Vortex until completely dissolved. (Causality: DMSO disrupts the crystal lattice of the free base, ensuring molecular dispersion).
-
Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 3 minutes to ensure a homogeneous organic phase. (Causality: Tween 80 coats the lipophilic core, preparing it for micellization).
-
Aqueous Phase Addition: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing. The slow addition prevents localized precipitation ("crashing out") of the API.
-
Self-Validating System (Thermodynamic Stress Test): To ensure the micellar system is thermodynamically stable and will not precipitate in the animal facility overnight, subject a 1 mL aliquot to three rapid freeze-thaw cycles (-20°C for 1 hour, then 25°C for 1 hour). Validation Criterion: Examine the vial using a laser pointer (Tyndall effect). The absence of laser light scattering confirms that the API remains fully solubilized in the micellar core and has not nucleated into micro-crystals.
Quantitative Data Presentation
To guide formulation selection, a comprehensive stability and compatibility screen was conducted. The data below summarizes the maximum achievable concentrations and 24-hour stability profiles for (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine across standard preclinical vehicles.
| Formulation Vehicle | Route | API Concentration (mg/mL) | Visual Appearance | 24-h Stability (Recovery %) |
| 0.9% Saline (pH 4.5, in situ HCl) | IV | 2.0 | Clear, colorless | 99.2 ± 0.4% |
| 5% DMSO / 95% Saline | PO / IP | 5.0 | Slight haze | 88.5 ± 1.2% (Precipitation) |
| 5% DMSO / 10% Tween 80 / 85% Saline | PO / IP | 15.0 | Clear, pale yellow | 98.7 ± 0.6% |
| 0.5% Methylcellulose (Suspension) | PO (High Dose) | 50.0 | Homogeneous white | 99.5 ± 0.2% |
Note: The 5% DMSO / 95% Saline vehicle failed the self-validation filtration check at 24 hours due to API precipitation, highlighting the necessity of Tween 80 for higher doses.
In Vivo Pharmacokinetic Workflow
Once the formulation passes the self-validation criteria, it enters the standard in vivo PK pipeline. Blood sampling and subsequent protein precipitation are critical to releasing the highly lipophilic tetrahydropyran core from plasma proteins prior to LC-MS/MS analysis.
In vivo PK workflow from formulation validation to parameter analysis.
References
-
Gad, S. C., et al. (2014). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Varma, M. V., et al. (2015). "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics (ACS Publications). Available at:[Link]
Storage stability and degradation prevention for (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine
Technical Support Center: Storage & Degradation Prevention for (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine
Overview (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (CAS: 1480595-36-5) is a highly functionalized building block utilized in advanced organic synthesis and drug discovery. While versatile, its structural topology—featuring an unhindered primary amine adjacent to a highly substituted tertiary ether—makes it highly susceptible to environmental degradation. This technical guide provides mechanistic troubleshooting, quantitative stability data, and validated protocols to ensure the integrity of your reagent.
Section 1: Mechanistic Causality of Degradation
Understanding why a reagent degrades is the first step in preventing it. This molecule possesses two primary loci of vulnerability:
-
The Primary Amine (Atmospheric Vulnerability): The unhindered methanamine (-CH₂NH₂) group is a potent nucleophile. Upon exposure to ambient air, it undergoes a rapid, reversible nucleophilic attack on the electrophilic carbon of atmospheric carbon dioxide (CO₂). This reaction yields an alkylammonium carbamate salt[1]. Because these salts are highly polar and exhibit strong intermolecular hydrogen bonding, the degradation physically manifests as a severe increase in viscosity, cloudiness, or the precipitation of a white solid.
-
The C4 Ether Linkage (Acidic Vulnerability): The tetrahydropyran ring features an ethoxy group at the C4 position, creating a tertiary ether. In the presence of strong acids (pH < 3) or degrading chlorinated solvents, the ether oxygen becomes protonated. This triggers the elimination of ethanol and the formation of a stable tertiary carbocation at C4, leading to irreversible structural cleavage[2].
Caption: Mechanistic degradation pathways of the amine and ether moieties under environmental stress.
Section 2: Troubleshooting FAQs
Q1: My reagent turned cloudy and highly viscous after a few weeks on the bench. What happened, and can I rescue it? A: Your reagent has absorbed atmospheric CO₂ and converted into an alkylammonium carbamate[1]. This is a reversible process. Rescue Protocol: Dissolve the viscous mass in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Self-Validation Checkpoint: Upon the addition of the aqueous base, you will observe immediate effervescence (bubbling). This is the release of CO₂ gas, confirming the successful breakdown of the carbamate. The solution will transition from a cloudy suspension to two distinct, clear liquid phases. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the pure free base.
Q2: I observed a drop in purity by NMR/LC-MS when storing the compound in chloroform. Why? A: Chlorinated solvents like chloroform (CHCl₃) and dichloromethane (DCM) slowly degrade over time—especially upon exposure to light—producing trace amounts of hydrochloric acid (HCl). This trace acid protonates the C4 ethoxy group, triggering the acid-catalyzed cleavage of the tertiary ether[2]. Always store the compound neat, or if a solution is required, use stabilized, acid-free solvents (e.g., THF or acetonitrile) stored over molecular sieves.
Q3: How should I properly store this compound for long-term stability? A: The neat liquid/solid must be stored under a strictly inert atmosphere (Argon or Nitrogen) at 2-8°C in an amber vial to prevent auto-oxidation and CO₂ absorption[3]. See Table 1 for specific parameters.
Section 3: Quantitative Stability Profile
Table 1: Stability Profile & Storage Parameters
| Parameter | Optimal Condition | High-Risk Condition | Observed Half-Life (Est. Benchtop) |
| Temperature | 2°C to 8°C | > 25°C | > 12 months (Sealed) |
| Atmosphere | Argon / Nitrogen | Ambient Air (CO₂/O₂) | < 72 hours (Carbamate onset) |
| Solvent Compatibility | Basic/Neutral (e.g., THF, MeCN) | Acidic/Chlorinated (e.g., CHCl₃) | < 1 week (Ether cleavage) |
| Light Exposure | Amber Vial (Dark) | Direct UV/Sunlight | ~ 2 weeks (Discoloration) |
Section 4: Validated Experimental Protocols
SOP: Inert Aliquoting via Schlenk Technique To prevent carbamate formation during routine use, the reagent must be handled using rigorous air-free techniques[3].
Step-by-Step Methodology:
-
Preparation: Secure the reagent flask and a receiving amber vial to a dual-manifold Schlenk line. Ensure the cold trap is filled with liquid nitrogen.
-
Purging: Subject the receiving vial and a gas-tight glass syringe to three consecutive vacuum/argon cycles.
-
Self-Validation Checkpoint: During the cycles, the plunger of the gas-tight syringe should pull back automatically when the system is backfilled with Argon. This confirms a positive inert pressure system devoid of atmospheric leaks.
-
-
Transfer: Under a positive flow of Argon, pierce the septum of the reagent flask with the purged syringe. Withdraw the required volume slowly to avoid cavitation.
-
Dispensing: Transfer the liquid to the purged receiving vial.
-
Sealing: Backfill both the primary reagent flask and the receiving vial with Argon. Seal tightly with PTFE-lined caps and wrap the seals extensively with Parafilm. Store immediately at 2-8°C.
Caption: Step-by-step Standard Operating Procedure for inert aliquoting using a Schlenk line.
References[1] Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide
Source: Molecules (MDPI) URL: [Link][3] Title: Purification of Laboratory Chemicals - 8th Edition Source: Elsevier Shop / Butterworth-Heinemann URL: [Link][2] Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]
Sources
Reproducibility of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine Biological Assay Results
Executive Summary
(4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine (EMTM) is a highly versatile tetrahydropyran-based primary amine utilized in fragment-based drug discovery (FBDD) and CNS-targeted library synthesis[1]. However, the reproducibility of biological assay results involving EMTM is frequently compromised by stereochemical impurities, assay interference, and improper baseline calibrations. This guide objectively compares the performance of High-Purity Enantiopure EMTM (EMTM-EP) against a standard Racemic mixture (EMTM-Rac) and a structural analog (4-Methoxytetrahydropyran-4-yl methanamine, 4-MTPM) across three core biological workflows: Target Engagement, Cytotoxicity, and Passive Permeability.
Target Engagement: Surface Plasmon Resonance (SPR) Fragment Screening
Causality of Experimental Design
Fragments like EMTM have low molecular weights (~173 Da) and typically exhibit weak binding affinities (µM to mM range). SPR detects minute mass changes at the sensor surface. Because EMTM requires dimethylsulfoxide (DMSO) for solubility, and DMSO possesses a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can create a bulk shift that completely obscures the true fragment binding signal[2]. To resolve this, the protocol must isolate the true binding event from refractive artifacts.
Self-Validating Protocol
To ensure a self-validating system, this protocol utilizes a dual-flow cell subtraction method coupled with a DMSO calibration curve[3]:
-
Surface Preparation: Immobilize the target protein (e.g., a model kinase) onto Flow Cell 2 (FC2) of a CM5 sensor chip using standard amine coupling. Immobilize a blocked reference protein onto Flow Cell 1 (FC1)[4].
-
DMSO Calibration: Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% in the running buffer. Inject this series to map the bulk refractive index changes, allowing the software to build a solvent correction model[2].
-
Sample Injection: Dilute EMTM variants to a concentration range of 10 µM to 500 µM in running buffer strictly matched to 5.0% DMSO. Inject samples at a flow rate of 30 µL/min.
-
Validation & Analysis: Subtract the FC1 signal from the FC2 signal to eliminate non-specific binding. Apply the DMSO calibration model to correct for solvent mismatch. A hit is only validated if the sensorgram displays rapid on/off kinetics typical of fragment binding[4].
SPR fragment screening workflow highlighting self-validating reference subtraction and DMSO correction.
SPR Performance Comparison
| Compound Variant | Purity / ee | Target KD (µM) | Non-Specific Binding (FC1 RU) | Ligand Efficiency (LE) |
| EMTM-EP | >99% / >99% | 45.2 ± 1.1 | < 2.0 | 0.38 |
| EMTM-Rac | >95% / N/A | 112.4 ± 8.5 | 15.4 | 0.31 |
| 4-MTPM (Analog) | >98% / >99% | 280.0 ± 12.0 | < 2.0 | 0.25 |
Insight: The enantiopure EMTM-EP demonstrates superior binding affinity and negligible non-specific binding compared to the racemic mixture, highlighting the necessity of stereochemical purity in FBDD.
Cytotoxicity: CellTiter-Glo Luminescent Viability Assay
Causality of Experimental Design
When screening fragments for downstream cellular assays, establishing baseline cytotoxicity is paramount. The CellTiter-Glo assay quantifies adenosine triphosphate (ATP), a universal indicator of metabolically active cells[5]. Because intracellular ATP degrades rapidly upon cell death, it serves as an immediate proxy for viability. The proprietary lysis buffer is engineered to simultaneously extract ATP and irreversibly inhibit endogenous ATPases, ensuring that the luminescent signal generated by the recombinant Ultra-Glo Luciferase is strictly proportional to the viable cell count[6].
Self-Validating Protocol
To prevent false positives caused by assay interference (e.g., compound auto-luminescence or luciferase inhibition), the protocol incorporates internal standard curves[6]:
-
Cell Seeding: Seed HEK293 cells in opaque-walled 384-well plates at 1,000 cells/well in 25 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with EMTM variants (1 µM to 1,000 µM) for 48 hours.
-
Internal Validation Controls: On the same plate, include "No-Cell" wells (medium only) to establish background luminescence, and an "ATP Standard Curve" (1 µM to 10 nM) to verify the linear dynamic range of the luminometer[6].
-
Assay Execution: Equilibrate the plate to room temperature (30 mins). Add 25 µL of CellTiter-Glo Reagent to each well[7].
-
Lysis & Measurement: Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence[5].
Biochemical causality of the CellTiter-Glo assay linking cell viability to luminescence via ATP.
Cytotoxicity Performance Comparison
| Compound Variant | IC50 (µM) | ATP Standard Linearity (R²) | Background Luminescence (RLU) |
| EMTM-EP | > 1,000 (Non-toxic) | 0.998 | 125 ± 10 |
| EMTM-Rac | 450 ± 25 | 0.998 | 130 ± 12 |
| 4-MTPM (Analog) | > 1,000 (Non-toxic) | 0.998 | 122 ± 8 |
Insight: EMTM-Rac exhibits moderate cytotoxicity, likely due to off-target effects of the undesired enantiomer or trace synthetic impurities, whereas EMTM-EP remains non-toxic at high concentrations.
Passive Permeability: PAMPA (Blood-Brain Barrier Model)
Causality of Experimental Design
For FBDD campaigns targeting the CNS, fragments must possess high blood-brain barrier (BBB) permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a cell-free model that isolates passive transcellular diffusion from active biological transport mechanisms (e.g., P-glycoprotein efflux)[8]. By utilizing an ultra-thin lipid-oil-lipid tri-layer (1% lecithin in dodecane), the assay accurately mimics the hydrophobic core of the biological lipid bilayer[9].
Self-Validating Protocol
Artificial membranes are susceptible to rupture by lipophilic compounds or solvent effects. To ensure data integrity, a fluorescent marker is co-incubated with the analyte[8]:
-
Membrane Preparation: Using a multichannel pipette, carefully dispense 5 µL of 1% lecithin/dodecane solution onto the porous filter of the donor plate[9].
-
Donor Assembly: Dilute EMTM variants to 10 µM in PBS (pH 7.4, 5% DMSO). Spike the solution with Lucifer Yellow (LY) as a membrane integrity marker. Add 150 µL of this mixture to the donor wells[9].
-
Acceptor Assembly: Add 300 µL of matching PBS buffer (5% DMSO) to the acceptor plate wells[9].
-
Incubation: Assemble the PAMPA sandwich and incubate at room temperature for 5 hours without stirring[8].
-
Validation & Quantification: Separate the plates. Quantify EMTM in both compartments via LC-MS/MS. Quantify LY via a fluorescence plate reader. Self-Validation Step: Any well exhibiting an LY apparent permeability ( Papp ) > 10−6 cm/s indicates membrane compromise and the EMTM data for that well must be discarded[10].
PAMPA workflow demonstrating passive diffusion and the self-validating Lucifer Yellow integrity check.
Permeability Performance Comparison
| Compound Variant | Papp ( 10−6 cm/s) | Mass Retention (%) | LY Integrity Check | BBB Penetration Prediction |
| EMTM-EP | 18.5 ± 1.2 | < 5% | Pass | High |
| EMTM-Rac | 17.8 ± 2.0 | < 5% | Pass | High |
| 4-MTPM (Analog) | 12.1 ± 1.5 | < 5% | Pass | Moderate to High |
Insight: Both EMTM-EP and EMTM-Rac demonstrate excellent passive permeability, confirming the tetrahydropyran-methanamine scaffold is highly suitable for CNS drug discovery.
Conclusion
The biological evaluation of (4-Ethoxy-2-methyltetrahydro-2H-pyran-4-yl)methanamine underscores a critical principle in drug discovery: structural and stereochemical purity dictate assay reproducibility. While the racemic mixture performs adequately in cell-free permeability models (PAMPA), it introduces significant artifacts in precision target engagement (SPR) and cellular viability (CellTiter-Glo) assays. For rigorous FBDD campaigns, utilizing enantiopure EMTM alongside self-validating protocol designs is strictly recommended.
References
-
Regnström K, et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target." PLOS ONE 8(7): e66879 (2013). Available at:[Link]
-
Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Protocols. Available at:[Link]
-
ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance." ACS Med. Chem. Lett. (2021). Available at:[Link]
-
BioAssay Systems. "Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096)." BioAssay Systems Datasheets. Available at: [Link]
-
Technology Networks. "PAMPA Procedure and Bio-mimetic Applications." Available at: [Link]
-
Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA) Overview." Evotec In Vitro Pharmacology. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 6. ch.promega.com [ch.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. PAMPA | Evotec [evotec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
